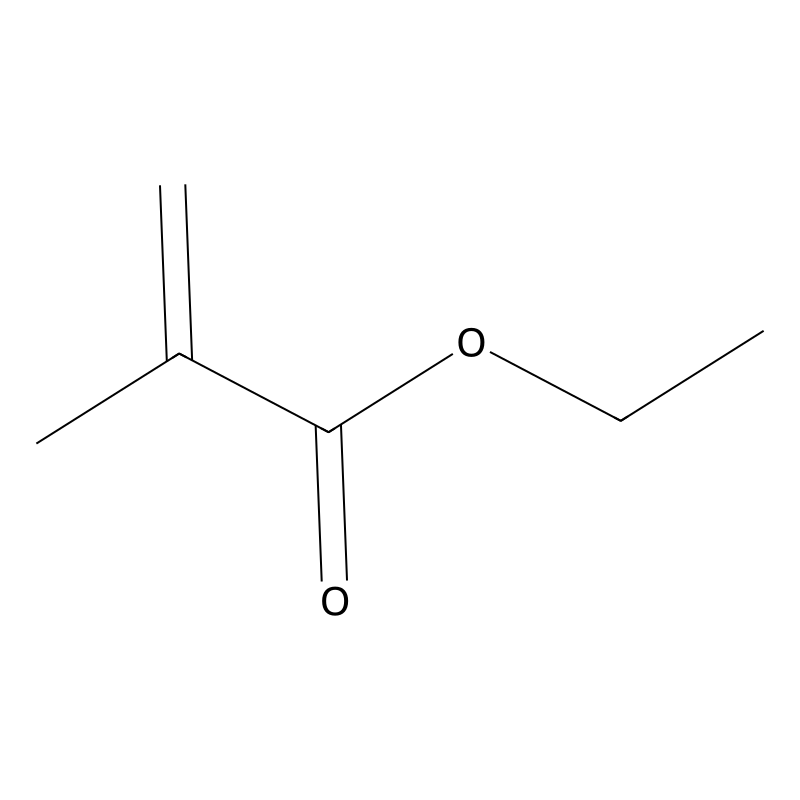

Ethyl methacrylate

C6H10O2

C6H10O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H10O2

C6H10O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.05 M

Slightly soluble in chloroform; miscible with ethanol, ethyl ether

Insoluble in water

In water, 5.4X10+3 mg/L at 25 °C

Solubility in water: poo

Synonyms

Canonical SMILES

Polymer Synthesis and Material Science

- Copolymerization: EMA readily undergoes polymerization, a process of linking monomers to form long chains. Scientists often use EMA as a co-monomer with other acrylic monomers to create copolymers with specific properties. These copolymers find applications in various fields, including coatings, adhesives, and plastics [].

- Biocompatible Materials: Research explores using EMA in developing biocompatible materials for medical applications. For instance, studies investigate incorporating EMA into hydrogels for drug delivery or tissue engineering purposes [].

Drug Delivery Systems

- Controlled Release: EMA's ability to form polymers makes it valuable in designing controlled-release drug delivery systems. By modifying the polymer structure, researchers can control the rate at which a drug is released within the body.

Dentistry

- Dental Restorations: Scientists are exploring the use of EMA-based materials for dental restorations. Novel molecules like ethylene glycol bis(ethyl methacrylate) (EGEMA) are being investigated for their potential use in fillings and other dental applications due to their stability and potential biocompatibility [].

Ethyl methacrylate is an organic compound with the chemical formula C₅H₈O₂. It appears as a colorless liquid with a characteristic acrid odor and is moderately toxic. The compound has a flash point of approximately 20 °C (68 °F) and a boiling point of about 140 °C (278 °F) . Ethyl methacrylate is primarily known as a monomer for the production of acrylate polymers, which are used in coatings, adhesives, and various plastic materials.

- Flammability: Highly flammable liquid and vapor []. Flash point is around 10 °C []. Keep away from heat sources and open flames.

- Toxicity: Limited data available on the specific toxicity of EMA. Related methacrylates can cause skin and eye irritation, and EMA should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

- Reactivity: Can react exothermically with strong oxidizing agents or free radical initiators [].

Additional Safety Information:

Key Reactions:- Polymerization: Ethyl methacrylate can polymerize under free-radical conditions to produce polyethyl methacrylate.

- Halogenation: The double bond can react with halogens such as chlorine, leading to the formation of halogenated derivatives .

Ethyl methacrylate exhibits moderate toxicity. Inhalation can irritate the respiratory system, while skin contact may lead to irritation or allergic reactions. Prolonged exposure has been linked to potential nervous system damage . It is classified as a flammable liquid and poses risks of severe health effects if not handled properly.

Ethyl methacrylate can be synthesized through various methods:

- Esterification: A common method involves the reaction of methacrylic acid with ethyl alcohol in the presence of an acid catalyst.

- Dehydration Reaction: Ethyl methacrylate was first synthesized by treating ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, leading to dehydration .

- Direct Esterification: This involves heating methacrylic acid with ethanol under reflux conditions .

Ethyl methacrylate is utilized in numerous applications:

- Polymer Production: It serves as a key monomer for producing various polymers used in coatings, adhesives, and plastics.

- Medical Devices: Its biocompatibility makes it suitable for use in dental materials and other medical applications.

- Adhesives and Sealants: It is widely used in formulating adhesives due to its strong bonding properties.

- Textiles: Employed in textile coatings to enhance durability and water resistance .

Studies have shown that ethyl methacrylate can react with chlorine atoms under atmospheric conditions. This interaction can lead to degradation products that may have environmental implications . Additionally, its vapors are heavier than air, posing risks of accumulation in low-lying areas which could lead to explosive mixtures when combined with air .

Several compounds share structural similarities with ethyl methacrylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Methacrylate | C₄H₈O₂ | Lower molecular weight; commonly used in similar applications but more volatile. |

| Butyl Methacrylate | C₆H₁₂O₂ | Higher molecular weight; offers different physical properties suitable for specific polymer applications. |

| Propyl Methacrylate | C₅H₁₀O₂ | Intermediate properties between methyl and butyl variants; used in specialized formulations. |

Ethyl methacrylate stands out due to its balance of volatility and reactivity, making it particularly effective for producing durable polymers while maintaining ease of handling compared to its heavier counterparts .

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

A colorless moderately toxic liquid with an acrid odor.

Color/Form

XLogP3

Boiling Point

117.0 °C

117 °C

243°F

Flash Point

68 °F (20 °C) (Open cup)

20 °C o.c.

60°F

Vapor Density

20.59 (Air = 1)

Relative vapor density (air = 1): 3.9

3.94

Density

0.9135 g/cu cm at 20 °C

Relative density (water = 1): 0.91

0.9151

LogP

log Kow = 1.94

1.94

Odor

Melting Point

-75 °C

-103°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

20.59 mmHg

20.59 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 2

14 mmHg at 36°F, 26.2 mmHg at 73°F, 67 mmHg at 118°F

Pictograms

Flammable;Irritant

Impurities

Other CAS

9003-42-3

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

... Made by a reaction between ethanol and methyl methacrylate (transesterification). The catalyst is sodium alcoolate. Extraction by methanol.

Commercial production of ... methacrylates, which began in ... 1933 ... from acetone cyanohydrin (ACN) involved conversion of acetone cyanohydrin to alpha-hydroxybutyrate ester followed by dehydration to the methacrylate with phosphorus pentachloride (PCl5). In 1934, a process was patented for converting acetone cyanohydrin to methacrylamide sulfate which is hydrolyzed & esterfied to the methacrylate ester; this process forms the basis for all contemporary commercial methacrylate production. /Methacrylates/

General Manufacturing Information

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, ethyl ester: ACTIVE

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

... Polymerized esters /of methacrylic acids/ ... especially the methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglass", and "perspex" ... widely used as substitutes for glass ...

Methacrylic acid ... was prepared in 1865 from ethyl methacrylate which was obtained by dehydrating ethyl alpha-hydroxyisobutyrate.

Soft polymers for coating dental prostheses consist of copolymers of 10-50% of an alkyl or alkoxyalkyl ester of acrylic or methacrylic acid & 50-90% of a polymerizable butadiene polymer having an average of approx 2 ethylenically unsaturated end groups. At one step in preparation of the soft polymer, the resultant resin was mixed with 30 wt % ethyl methacrylate & the mixture combined with a dispersion of benzoyl peroxide in oleic acid. The composition was placed on dental prothesis in a thin layer & hardened overnight in a dry oven at 100 °C.

Analytic Laboratory Methods

Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry (GC/MS); Analyte: ethyl methacrylate; Matrix: various; Detection Limit: not provided.

Method: EPA-OSW 5030C; Procedure: purge-and-trap; Analyte: ethyl methacrylate; Matrix: water; Detection Limit: not provided.

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl methacrylate; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.028 ug/L.

For more Analytic Laboratory Methods (Complete) data for Ethyl methacrylate (14 total), please visit the HSDB record page.

Storage Conditions

Storage temp: below 38 °C (100 °F).

Acrylic resin ... /monomers, such as ethyl methacrylate/ polymerize readily in the presence of light, heat, or catalysts such as benzoyl peroxide; they must be stored ... with inhibitors present to avoid spontaneous & explosive polymerization.

The effectiveness of phenolic inhibitors, eg, monomethyl ether of hydroquinone & hydroquinone, depends on the presence of oxygen. Monomers inhibited with these materials must be stored in air rather than in an inert atmosphere. Contamination must be avoided; eg, moisture may cause rust-initiated polymerization. Temperatures during storage must be kept low to minimize formation of peroxides & other oxidation products. ... In general, the methacrylate monomers should not be stored for longer than 1 year. ... The methacrylic esters may be stored in mild steel (low carbon), stainless steel, or aluminum. /Methacrylate monomers/